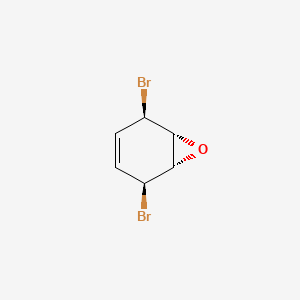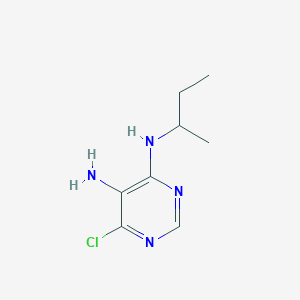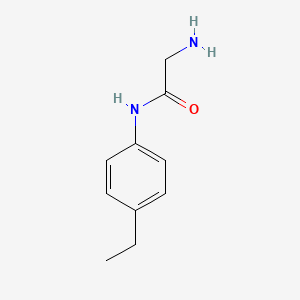![molecular formula C19H14FN3O3S3 B12114153 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)
(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
(4E)-1: Refers to the E-isomer (trans-isomer) of the double bond at position 1.
[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with an ethylthio (ethylsulfanyl) substituent at position 5.
5-(4-fluorophenyl): A phenyl ring with a fluorine substituent at position 5.
4-[hydroxy(thiophen-2-yl)methylidene]: A pyrrolidine ring with a hydroxy group and a thiophen-2-ylmethylidene substituent at position 4.
pyrrolidine-2,3-dione: The core pyrrolidine ring with a ketone group at positions 2 and 3.
- This compound likely has interesting pharmacological properties due to its diverse functional groups.
Vorbereitungsmethoden
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multi-step organic synthesis.
- Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
Analyse Chemischer Reaktionen
Oxidation: The thiadiazole ring could undergo oxidation to form a sulfone or sulfoxide.
Reduction: Reduction of the ketone group could yield a corresponding alcohol.
Substitution: The phenyl ring could undergo halogenation or other substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and oxidizing agents (e.g., potassium permanganate) might be used.
Major Products: The specific products would depend on reaction conditions and regioselectivity.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or agrochemicals.
Wirkmechanismus
- Without specific data, we can only speculate. the compound’s functional groups suggest potential interactions with enzymes or receptors.
- Further studies would be needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other pyrrolidine-based compounds or thiadiazoles.
- Highlighting its uniqueness would require more detailed structural analysis.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C19H14FN3O3S3 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H14FN3O3S3/c1-2-27-19-22-21-18(29-19)23-14(10-5-7-11(20)8-6-10)13(16(25)17(23)26)15(24)12-4-3-9-28-12/h3-9,14,25H,2H2,1H3 |
InChI-Schlüssel |
KTGYQRBXTKOOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)



